1-(2-Trifluoromethyl-phenyl)-butan-1-one is an aromatic ketone characterized by the presence of a trifluoromethyl group attached to a phenyl ring and a butanone moiety. Its molecular formula is with a molecular weight of 216.2 g/mol. This compound is notable for its unique physical and chemical properties, which arise from the electronegative trifluoromethyl group that influences its reactivity and biological activity. It is classified under aromatic ketones, which are known for their diverse applications in organic synthesis and medicinal chemistry .
Several methods have been developed for the synthesis of 1-(2-Trifluoromethyl-phenyl)-butan-1-one, including:
The synthesis typically requires careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. The use of protective groups may also be necessary to prevent unwanted side reactions during multi-step syntheses.
The molecular structure of 1-(2-Trifluoromethyl-phenyl)-butan-1-one can be represented using various structural formulas:
InChI=1S/C11H11F3O/c1-2-4-10(15)8-5-3-6-9(7-8)11(12,13)14/h3,5-7H,2,4H2,1H3
CCCC(=O)c1cccc(c1)C(F)(F)F
This structure indicates that it comprises a butanone backbone with a trifluoromethyl-substituted phenyl group .
The compound has a density of approximately , and its boiling point is around at atmospheric pressure .
1-(2-Trifluoromethyl-phenyl)-butan-1-one can participate in various chemical reactions typical for ketones, including:
The presence of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to non-fluorinated analogs .
The mechanism of action for 1-(2-Trifluoromethyl-phenyl)-butan-1-one has been studied in relation to its potential biological activities. Preliminary research suggests that it may interact with serotonergic receptors such as 5-HT1A and 5-HT3, which are crucial in mood regulation and could indicate antidepressant-like effects.
Studies indicate that these interactions could modulate neurotransmitter systems, suggesting potential applications in treating mood disorders .
These properties suggest that 1-(2-Trifluoromethyl-phenyl)-butan-1-one has significant stability under standard conditions but may require careful handling due to its reactivity .
1-(2-Trifluoromethyl-phenyl)-butan-1-one has potential applications in various fields:
CAS No.: 7621-14-9
CAS No.: 8031-14-9
CAS No.: 9003-39-8
CAS No.:
CAS No.:
CAS No.: 668462-13-3